5H,12H-2,4a-Ethano-7,12a-propano-2H-benz(h)oxazolo(3,2-b)isoquinolin-4-ol, decahydro-7-methyl-3-methylene-
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Overview
Description
Isoatisine is a naturally occurring diterpenoid alkaloid, specifically classified under the atisine-type C20-diterpenoid alkaloids. These compounds are known for their complex polycyclic structures and significant biological activities. Isoatisine is primarily isolated from plants of the Aconitum genus, which have been used in traditional medicine for centuries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoatisine involves several steps, starting from simpler diterpenoid precursors. One of the key synthetic routes includes the use of a Mukaiyama peroxygenation reaction, which facilitates the cleavage of the C13-C16 bond in the ent-kaurane skeleton. This is followed by a series of reactions, including C20-selective C-H activation using a Suárez modification of the Hofmann-Löffler-Freytag reaction .
Industrial Production Methods
Most of the available isoatisine is obtained through extraction from natural sources, particularly from Aconitum plants .
Chemical Reactions Analysis
Types of Reactions
Isoatisine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoatisine can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Isoatisine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex polycyclic structures and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of pain and inflammation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of isoatisine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, isoatisine has been shown to inhibit cholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter .
Comparison with Similar Compounds
Isoatisine is unique among diterpenoid alkaloids due to its specific structure and biological activities. Similar compounds include:
Atisine: Another diterpenoid alkaloid with similar biological activities but different structural features.
Hetidine: A related compound with a different skeleton but similar pharmacological properties.
Hetisine: Another structurally related compound with distinct biological activities
Isoatisine stands out due to its unique combination of structural complexity and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
510-38-3 |
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Molecular Formula |
C22H33NO2 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
11-methyl-5-methylidene-13-oxa-16-azahexacyclo[9.6.3.24,7.01,10.02,7.012,16]docosan-6-ol |
InChI |
InChI=1S/C22H33NO2/c1-14-15-4-8-21(18(14)24)9-5-16-20(2)6-3-7-22(16,17(21)12-15)13-23-10-11-25-19(20)23/h15-19,24H,1,3-13H2,2H3 |
InChI Key |
NPIYQNRBTZBZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)CN6C2OCC6 |
Origin of Product |
United States |
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